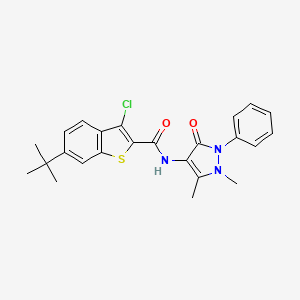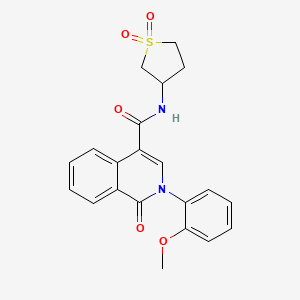![molecular formula C20H24N2O4S B11146246 trans-4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11146246.png)
trans-4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound featuring a thiazole ring, a methoxyphenyl group, and a cyclohexane carboxylic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the methoxyphenyl group further enhances its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the condensation of 4-methoxyphenyl acetic acid with thioamide under acidic conditions to form the thiazole ring . This intermediate is then coupled with cyclohexane-1-carboxylic acid using amide bond formation techniques, such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the thiazole ring can lead to a dihydrothiazole derivative.
Scientific Research Applications
4-({2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity . The methoxyphenyl group may enhance binding affinity to these targets, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Methoxyphenyl Compounds: Compounds such as methoxyphenyl acetic acid and methoxyphenyl amines have similar functional groups and chemical properties.
Uniqueness
4-({2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its combination of a thiazole ring, methoxyphenyl group, and cyclohexane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H24N2O4S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H24N2O4S/c1-26-17-8-6-14(7-9-17)19-22-16(12-27-19)10-18(23)21-11-13-2-4-15(5-3-13)20(24)25/h6-9,12-13,15H,2-5,10-11H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
ZLNKEHLSTMJTEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146170.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11146172.png)

![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B11146180.png)
![2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11146182.png)
![N-[2-{(E)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B11146183.png)
![7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11146188.png)
![5-[(4-methoxyphenyl)amino]-2-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11146193.png)
![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoic acid](/img/structure/B11146197.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11146205.png)
![(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(3-fluorobenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11146216.png)

![N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine](/img/structure/B11146221.png)
![methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11146225.png)
